molecular formula C16H17ClN2 B13915936 2-(2-Phenyl-1H-indol-3-yl)ethanamine HCl

2-(2-Phenyl-1H-indol-3-yl)ethanamine HCl

Cat. No.: B13915936
M. Wt: 272.77 g/mol
InChI Key: DPSITKHJHPATDF-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C16H16N2·HCl It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the reaction of indole derivatives with phenylacetaldehyde under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reduction of the intermediate compounds. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of 2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C16H16N2.ClH/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12;/h1-9,18H,10-11,17H2;1H

InChI Key

DPSITKHJHPATDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN.Cl

Origin of Product

United States

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